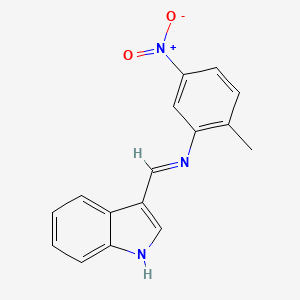![molecular formula C42H24N2O11 B11546872 4,4'-oxybis(N-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}benzamide)](/img/structure/B11546872.png)
4,4'-oxybis(N-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Oxybis(N-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}benzamide) is a complex organic compound characterized by its unique structure, which includes benzofuran and benzamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-oxybis(N-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}benzamide) typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold, which is a key intermediate in the synthesis of this compound. Transition-metal-catalyzed reactions and organocatalytic methods are also employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and environmentally friendly synthetic approaches is emphasized to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Oxybis(N-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}benzamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Aplicaciones Científicas De Investigación
4,4’-Oxybis(N-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}benzamide) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,4’-oxybis(N-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}benzamide) involves its interaction with specific molecular targets and pathways. The compound’s benzofuran and benzamide moieties allow it to bind to various enzymes and receptors, modulating their activity and influencing biological processes . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with key proteins and enzymes is a significant aspect of its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Oxybis(2-benzofuran-1,3-dione): This compound shares a similar benzofuran structure but lacks the benzamide moiety.
N-isoindoline-1,3-diones: These compounds have a similar isoindoline-1,3-dione scaffold and exhibit comparable reactivity and applications.
Uniqueness
4,4’-Oxybis(N-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}benzamide) is unique due to its combination of benzofuran and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C42H24N2O11 |
|---|---|
Peso molecular |
732.6 g/mol |
Nombre IUPAC |
N-[2-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]-4-[4-[[2-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]carbamoyl]phenoxy]benzamide |
InChI |
InChI=1S/C42H24N2O11/c45-37(43-33-5-1-3-7-35(33)52-27-17-19-29-31(21-27)41(49)54-39(29)47)23-9-13-25(14-10-23)51-26-15-11-24(12-16-26)38(46)44-34-6-2-4-8-36(34)53-28-18-20-30-32(22-28)42(50)55-40(30)48/h1-22H,(H,43,45)(H,44,46) |
Clave InChI |
WQKFXDSHHDDAQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4OC5=CC6=C(C=C5)C(=O)OC6=O)OC7=CC8=C(C=C7)C(=O)OC8=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11546799.png)


![1,1'-Decane-1,10-diylbis[3-(3-nitrophenyl)urea]](/img/structure/B11546807.png)
![2-(4-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11546809.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline](/img/structure/B11546813.png)
![4-(1,3-benzothiazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline](/img/structure/B11546817.png)
![N-[2-(benzyloxy)ethyl]-4-butoxybenzamide](/img/structure/B11546821.png)
![5'-Methyl 3'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11546827.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methylidene]acetohydrazide](/img/structure/B11546852.png)
![2-bromo-4-chloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11546859.png)
![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(1E,2E)-2-methyl-3-[4-(propan-2-YL)phenyl]prop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11546860.png)
![N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide](/img/structure/B11546865.png)
![2-chloro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11546873.png)